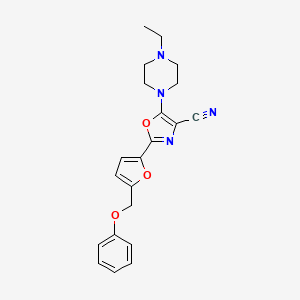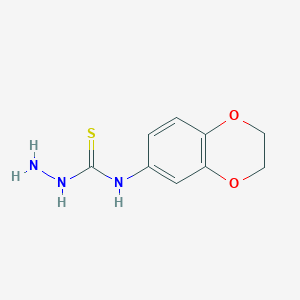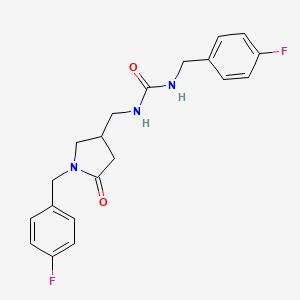
5-(4-Ethylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile, commonly known as EPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EPOC is a heterocyclic compound that belongs to the oxazole family and has a molecular formula of C21H23N3O3.
作用機序
The mechanism of action of EPOC is not fully understood. However, studies have suggested that EPOC exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. EPOC has also been shown to interact with various cellular targets, including DNA, RNA, and proteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
EPOC has been shown to have various biochemical and physiological effects. Studies have demonstrated that EPOC inhibits the activity of enzymes involved in cell proliferation and DNA repair, leading to the induction of apoptosis in cancer cells. EPOC has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, EPOC has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
EPOC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EPOC also has a high affinity for cellular targets, making it a potent therapeutic agent. However, EPOC has some limitations for lab experiments. It has poor solubility in water, which may limit its effectiveness in certain applications. In addition, EPOC has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of EPOC. One potential direction is to investigate the efficacy of EPOC in combination with other therapeutic agents for cancer therapy. Another direction is to explore the potential of EPOC as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of EPOC and its potential cellular targets.
合成法
The synthesis of EPOC involves the reaction of 5-(phenoxymethyl)furan-2-carbaldehyde with ethyl 4-aminopiperazine-1-carboxylate and 3,5-dimethylpyrazole-1-carboxamidine in the presence of acetic acid and acetonitrile. The reaction proceeds through a series of steps, including condensation, cyclization, and nitrile formation, resulting in the formation of EPOC.
科学的研究の応用
EPOC has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and inflammation. Studies have shown that EPOC inhibits the growth of cancer cells by inducing apoptosis and suppressing the expression of genes involved in cell proliferation. In addition, EPOC has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain. EPOC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-24-10-12-25(13-11-24)21-18(14-22)23-20(28-21)19-9-8-17(27-19)15-26-16-6-4-3-5-7-16/h3-9H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRTZSCJYAGCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)



![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)


![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2537443.png)